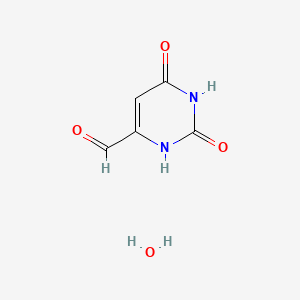6-Formyluracil monohydrate
CAS No.: 1052405-08-9
Cat. No.: VC8044052
Molecular Formula: C5H6N2O4
Molecular Weight: 158.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1052405-08-9 |
|---|---|
| Molecular Formula | C5H6N2O4 |
| Molecular Weight | 158.11 g/mol |
| IUPAC Name | 2,4-dioxo-1H-pyrimidine-6-carbaldehyde;hydrate |
| Standard InChI | InChI=1S/C5H4N2O3.H2O/c8-2-3-1-4(9)7-5(10)6-3;/h1-2H,(H2,6,7,9,10);1H2 |
| Standard InChI Key | FFSRLRNGSZKHTN-UHFFFAOYSA-N |
| SMILES | C1=C(NC(=O)NC1=O)C=O.O |
| Canonical SMILES | C1=C(NC(=O)NC1=O)C=O.O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
6-Formyluracil monohydrate consists of a uracil backbone (a pyrimidine ring with two keto groups at positions 2 and 6) modified by a formyl group (-CHO) at position 6. The monohydrate form includes one water molecule hydrogen-bonded to the carbonyl oxygen, enhancing its crystalline stability .
Molecular Formula:
Molecular Weight: 158.11 g/mol
Density: 1.567 g/cm³
Melting Point: 340°C (decomposition)
pKa: 5.63 (predicted)
Solubility: Slightly soluble in water; soluble in polar organic solvents like methanol .
Crystallographic and Spectroscopic Data
X-ray diffraction studies reveal a planar pyrimidine ring with the formyl group adopting a trans configuration relative to the N1-H group. The water molecule forms hydrogen bonds with O4 and O6, stabilizing the lattice . Fourier-transform infrared (FTIR) spectroscopy shows characteristic peaks at:
-
1700 cm⁻¹ (C=O stretching of uracil),
-
1680 cm⁻¹ (C=O stretching of formyl group),
Synthesis and Purification Methods
Two-Step Oxidation-Reduction Pathway
The most cited synthesis involves:
-
Oxidation of 6-Methyluracil:
Refluxing 6-methyluracil with selenium dioxide () in acetic acid yields 6-formyluracil (orotaldehyde). -
Reduction and Hydration:
Sodium borohydride () reduces impurities, followed by crystallization in aqueous methanol to form the monohydrate .
Alternative Palladium-Catalyzed Synthesis
A less common method utilizes 6-iodouracil and trimethylsilylacetylene under palladium/copper catalysis, yielding 6-ethynyluracil intermediates. Subsequent hydrolysis produces 6-formyluracil .
Key Reaction:
Applications in Pharmaceutical and Biochemical Research
Enzyme Inhibition Studies
6-Formyluracil monohydrate is a potent inhibitor of uracil DNA glycosylase (UNG), an enzyme critical for DNA repair. Heterodimeric oxime derivatives (e.g., 3-(3)-27) exhibit submicromolar inhibition () by binding to both the active site and a transient uracil-recognition site .
Anticancer Agent Development
As a precursor to 5-fluorouracil derivatives, it demonstrates cytotoxicity in Chinese hamster fibroblast (CHF) cells. 5-Formyl-2'-deoxyuridine (5-fodUrd), a derivative, inhibits thymidylate synthetase, disrupting DNA synthesis .
Nucleic Acid Chemistry
Incorporation into RNA or DNA alters base-pairing properties. 6-Formyluracil pairs preferentially with adenine but can mispair with guanine, inducing mutations .
Recent Research Advancements
Crystal Engineering Studies
Density functional theory (DFT-D2) calculations predict lattice energies of hypothetical 5-formyluracil crystals. The experimental structure exhibits stronger hydrogen bonding () and π-π stacking () than predicted models .
Mutagenicity and Toxicity Profiles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume